Benzyldimethyldecylammonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl-decyl-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLKXKJIMOHHG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040780 | |
| Record name | Benzyldimethyldecylammonium chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19873 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENZALKONIUM CHLORIDE | |
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Solubility |
Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good | |
| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19873 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENZALKONIUM CHLORIDE | |
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CAS No. |
63449-41-2, 965-32-2 | |
| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19873 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Decyldimethylbenzylammonium chloride | |
| Source | CAS Common Chemistry | |
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| Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
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| Record name | C8-18-Alkydimethylbenzyl ammonium chlorides | |
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| Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
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| Record name | Benzyldimethyldecylammonium chloride | |
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| Record name | Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides | |
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| Record name | Benzyl(decyl)dimethylammonium chloride | |
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| Record name | BENZALKONIUM CHLORIDE | |
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Melting Point |
29-34 °C | |
| Record name | BENZALKONIUM CHLORIDE | |
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Mechanistic Investigations of Biological Activity
Cellular and Subcellular Interaction Pathways
The antimicrobial action of benzyldimethyldecylammonium chloride is a multi-faceted process, primarily initiated at the cell surface and culminating in the disruption of essential cellular functions.
Disruption of Microbial Cell Membrane Integrity and Permeability Alteration
The primary and most critical target of this compound is the microbial cell membrane. As a cationic surfactant, its positively charged quaternary nitrogen atom is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov
This initial electrostatic interaction is followed by the insertion of the hydrophobic decyl alkyl chain into the lipid bilayer of the cell membrane. This intrusion disrupts the orderly arrangement of the phospholipid molecules, leading to a disorganization of the membrane structure. The consequences of this disruption are profound and include:
Increased Membrane Fluidity: The integration of the alkyl chain into the lipid bilayer increases the fluidity of the membrane, compromising its structural integrity.
Leakage of Intracellular Components: The compromised membrane loses its selective permeability, resulting in the leakage of vital intracellular components such as potassium ions (K+), inorganic phosphate, and low-molecular-weight metabolites. This leakage disrupts the cell's osmotic balance and essential metabolic processes.
Alteration of Membrane Potential: The influx and efflux of ions due to increased permeability lead to the dissipation of the proton motive force, which is critical for ATP synthesis and active transport.
Scanning electron microscopy studies have visually confirmed the morphological changes induced by related benzalkonium chlorides, revealing cell shrinkage, membrane wrinkling, and the formation of blebs on the cell surface, all indicative of severe membrane damage.
Perturbation of Intracellular Intermolecular Interactions and Enzyme Deactivation
Following the disruption of the cell membrane, this compound can gain access to the cytoplasm, where it can interfere with critical intracellular processes. While the primary mechanism of action is membrane-centric, the intracellular effects contribute significantly to its biocidal activity.
The compound's cationic and hydrophobic nature allows it to interact with and denature various intracellular proteins, particularly enzymes. This can occur through several mechanisms:
Disruption of Tertiary and Quaternary Protein Structure: The surfactant properties of this compound can disrupt the delicate balance of hydrophobic and electrostatic interactions that maintain the three-dimensional structure of enzymes, leading to their unfolding and inactivation.
Inhibition of Membrane-Bound Enzymes: Many essential enzymes, particularly those involved in respiration and cell wall synthesis, are embedded within the cell membrane. The disruption of the lipid bilayer by this compound can alter the conformation and function of these enzymes.
Interaction with Thiol Groups: Quaternary ammonium (B1175870) compounds can interact with the thiol groups of cysteine residues in proteins, which are often crucial for enzyme catalysis and structural integrity.
While specific studies detailing the interaction of this compound with individual microbial enzymes are limited, the broad-spectrum nature of its activity suggests a non-specific mode of enzyme inhibition resulting from general protein denaturation.
Differential Susceptibility Across Microbial Taxa (Bacteria, Fungi, Viruses)
This compound exhibits a broad spectrum of antimicrobial activity, encompassing bacteria, fungi, and enveloped viruses. However, the susceptibility to this compound can vary significantly across these microbial taxa, largely due to differences in their cellular structure and composition.
Bacteria: Gram-positive bacteria are generally more susceptible to this compound than Gram-negative bacteria. This is attributed to the relatively simple structure of the Gram-positive cell wall, which is primarily composed of a thick layer of peptidoglycan that is readily permeable to the QAC. In contrast, the outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, presents an additional barrier that can hinder the access of the compound to the cytoplasmic membrane.
Fungi: Fungi, including yeasts and molds, are also susceptible to this compound. The fungal cell wall, composed of chitin and glucans, provides some protection, but the primary target remains the plasma membrane. The mechanism of action is similar to that in bacteria, involving membrane disruption and subsequent leakage of intracellular contents. Studies have shown that benzalkonium chlorides are effective against various fungal species, including Candida albicans and Aspergillus niger. researchgate.net
Viruses: The antiviral activity of this compound is primarily directed against enveloped viruses. The lipid envelope of these viruses is structurally similar to the cell membrane of bacteria and fungi and is therefore susceptible to disruption by the surfactant action of the QAC. This disruption leads to the inactivation of the virus by preventing its attachment and entry into host cells. Non-enveloped viruses, which lack a lipid envelope, are generally more resistant to the action of this compound.
| Microbial Taxon | Representative Organism | General Susceptibility | Reported MIC Range (for Benzalkonium Chlorides) |
|---|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus | High | 1 - 8 µg/mL |
| Gram-Negative Bacteria | Escherichia coli | Moderate | 4 - 32 µg/mL |
| Fungi (Yeast) | Candida albicans | Moderate | 2 - 16 µg/mL researchgate.net |
| Enveloped Viruses | Influenza Virus | High | Effective at low concentrations |
| Non-Enveloped Viruses | Norovirus | Low | Generally less effective |
Structure-Activity Relationship (SAR) Studies in Biocidal Efficacy
The biocidal efficacy of this compound is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies have provided valuable insights into how different components of the molecule contribute to its antimicrobial potency.
Influence of Alkyl Chain Length on Antimicrobial Potency
The length of the alkyl chain is a critical determinant of the antimicrobial activity of benzalkonium chlorides. A significant body of research has demonstrated that the biocidal efficacy is highly dependent on the number of carbon atoms in the alkyl chain.
Optimal Chain Length: For a broad range of bacteria and fungi, the optimal antimicrobial activity is generally observed with alkyl chain lengths between C12 and C16. The C10 alkyl chain of this compound falls within this effective range.
Hydrophobicity and Membrane Penetration: The length of the alkyl chain directly influences the hydrophobicity of the molecule. An optimal level of hydrophobicity is required for the compound to effectively partition into and disrupt the microbial cell membrane.
"Cut-off" Effect: If the alkyl chain is too short (less than C8), the molecule may not be sufficiently hydrophobic to effectively penetrate the lipid bilayer. Conversely, if the alkyl chain is too long (greater than C18), the molecule may become too lipophilic, leading to decreased water solubility and reduced bioavailability to interact with microbial cells. This phenomenon is often referred to as the "cut-off" effect.
| Alkyl Chain Length | Relative Antimicrobial Potency | Rationale |
|---|---|---|
| C8 | Lower | Insufficient hydrophobicity for effective membrane penetration. |
| C10 (Decyl) | High | Falls within the optimal range for broad-spectrum activity. |
| C12 (Dodecyl) | Very High | Often cited as having peak activity against a wide range of microbes. |
| C14 (Tetradecyl) | Very High | Demonstrates high efficacy, particularly against Gram-positive bacteria. |
| C16 (Hexadecyl) | High | Effective, especially against Gram-negative bacteria. |
| C18 (Octadecyl) | Lower | Reduced water solubility and potential for self-aggregation can decrease efficacy. |
Synergistic and Antagonistic Effects with Co-Exposure Agents
This compound, a member of the benzalkonium chloride (BAC) family of compounds, exhibits complex interactions when combined with other chemical agents. These interactions can lead to synergistic effects, where the combined biological activity is greater than the sum of the individual components, or antagonistic effects, where the combined activity is reduced. Research in this area is critical for optimizing formulations in various applications, from pest control to antimicrobial materials. Much of the available research has been conducted on benzalkonium chloride (BAC) as a mixture of alkyl chain lengths (typically C8 to C18) or on closely related homologues such as the C12 variant (dodecyl dimethyl benzyl (B1604629) ammonium chloride, DDBAC).
Enhancement of Insecticidal Toxicity
While specific research on the C10 alkyl chain of this compound is limited, studies on related compounds demonstrate a significant synergistic effect with certain insecticides. A notable example is the enhancement of chlorpyrifos toxicity against the beet armyworm, Spodoptera exigua, when combined with dodecyl dimethyl benzyl ammonium chloride (DDBAC), the C12 analogue.
This synergistic action is not attributed to the inhibition of the insect's detoxification enzymes, such as P450 monooxygenases, glutathione S-transferases, or carboxylesterase, which is a common mechanism for other insecticide synergists like piperonyl butoxide (PBO). nih.gov Instead, the primary mechanism is the increased penetration of the insecticide through the insect's cuticle. nih.gov As a cationic surfactant, DDBAC interacts with the negatively charged insect cuticle, facilitating the passage of the insecticide to its target site. nih.gov This accelerated penetration reduces the opportunity for the insect's natural detoxification processes to break down the insecticide. nih.gov
Research has shown that in the presence of DDBAC, the amount of chlorpyrifos recovered from the surface of S. exigua larvae is significantly lower, indicating enhanced absorption. nih.gov
| Co-exposure Agent | Test Organism | Observed Effect | Enhancement Factor | Mechanism |
|---|---|---|---|---|
| Chlorpyrifos | Spodoptera exigua (Beet Armyworm) | Synergistic | 1.50 - 1.57 | Increased cuticular penetration of insecticide |
Augmentation of Antifungal Activities in Composite Materials
Benzalkonium chlorides, including the C10 variant, are known for their broad-spectrum antimicrobial properties. When incorporated into composite materials, they can enhance the material's resistance to fungal growth. This is particularly relevant in the development of materials for environments prone to microbial contamination.
Studies on related benzalkonium chloride compounds have shown their effectiveness in inhibiting fungal growth on various substrates. For instance, benzalkonium chloride has been successfully applied to polyester fabrics to inhibit the growth of Aspergillus niger. The required concentration for effective fungal inhibition can vary depending on the material composition. For example, a 1% benzalkonium chloride solution was found to be suitable for inhibiting fungal growth on a 65% polyester/35% cotton blend fabric, while a 5% solution was needed for 100% polyester fabric.
The combination of benzalkonium chloride with other agents can further enhance its antifungal efficacy. For example, the addition of ethylenediamine-tetraacetic acid (EDTA) and its sodium salt has been shown to increase the sensitivity of various fungal species to benzalkonium chloride. nih.gov
| Composite Material | Fungal Species | Co-exposure Agent | Observed Effect |
|---|---|---|---|
| Polyester/Cotton Fabric | Aspergillus niger | None | Inhibition of fungal growth |
| 100% Polyester Fabric | Aspergillus niger | None | Inhibition of fungal growth |
| Generic Substrate | Various food contaminating fungi | Ethylenediamine-tetraacetic acid (EDTA) | Increased sensitivity to benzalkonium chloride |
Combined Effects with Other Biocides
The combination of this compound with other biocides can result in a spectrum of interactions, ranging from synergistic to additive and antagonistic. These interactions are highly dependent on the specific biocides used and the target microorganisms.
Research on benzalkonium chloride has identified synergistic interactions with the biocide chlorocresol against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. nih.govresearchgate.netresearchgate.net However, this synergistic effect was not observed against Gram-negative bacteria like Acinetobacter baumannii or Klebsiella pneumoniae, indicating a species-specific mechanism. nih.gov The majority of interactions between benzalkonium chloride and other common disinfectants, such as didecyldimethylammonium chloride and bronopol, have been found to be additive rather than synergistic. nih.govresearchgate.net
Conversely, antagonistic effects have been observed when benzalkonium chloride is combined with certain antibiotics. For instance, against Pseudomonas aeruginosa, benzalkonium chloride showed antagonism with the antibiotic meropenem. d-nb.info In the same study, a synergistic effect was noted with the antibiotic gentamicin. d-nb.info
| Co-exposure Biocide/Antibiotic | Test Organism | Observed Effect | Fractional Inhibitory Concentration Index (FICI) |
|---|---|---|---|
| Chlorocresol | Staphylococcus aureus | Synergistic | ≤ 0.5 |
| Chlorocresol | Enterococcus faecalis | Synergistic | ≤ 0.5 |
| Meropenem | Pseudomonas aeruginosa | Antagonistic | > 4.0 |
| Gentamicin | Pseudomonas aeruginosa | Synergistic | ≤ 0.5 |
Interactions Affecting Prototropic Behavior of Dyes
This compound, as a cationic surfactant, can interact with anionic dyes, leading to changes in their spectral properties and prototropic behavior. Prototropic behavior refers to the ability of a molecule, such as an acid-base indicator, to exist in different forms depending on the pH of the solution, often resulting in a color change. khanacademy.org
The interaction between cationic surfactants and anionic dyes, such as those in the sulfonephthalein group, is primarily driven by electrostatic attraction and hydrophobic interactions. scispace.com This interaction can lead to the formation of ion-associates or complexes between the surfactant and the dye. scispace.com The formation of these complexes can alter the microenvironment around the dye molecule, thereby affecting its pKa value, which is the pH at which the dye is halfway through its color change.
For example, studies on the interaction between the cationic surfactant tetradecyldimethylbenzylammonium chloride (Zephiramine) and sulfonephthalein dyes have shown significant spectral changes. scispace.com The addition of the cationic surfactant to a solution of Bromocresol Purple at a pH of approximately 8 resulted in a color change from blue to light-yellow, indicating a shift in the equilibrium of the dye's protonated and deprotonated forms. scispace.com This phenomenon is attributed to the formation of an ion associate between the quaternary ammonium cation and the monovalent dye anion. scispace.com This interaction essentially stabilizes one form of the dye over the other, thus shifting the pH range over which the color change occurs.
| Dye Type | Interacting Agent | Observed Phenomenon | Underlying Mechanism |
|---|---|---|---|
| Anionic Sulfonephthalein Dyes (e.g., Bromocresol Purple) | Cationic Surfactants (e.g., Zephiramine) | Spectral shift and color change, alteration of pKa value | Formation of ion-associates between the dye anion and the surfactant cation |
Molecular and Microbial Resistance Mechanisms
Mechanisms of Acquired Microbial Tolerance and Resistance
Acquired tolerance allows microorganisms, which were initially susceptible, to withstand higher concentrations of BDDAC. This adaptation can develop through serial exposure to sublethal concentrations of the biocide. oup.com Studies on various bacteria, including Pseudomonas aeruginosa and Listeria monocytogenes, have shown that this "training" process can result in a stable, higher resistance phenotype. frontiersin.orgoup.com The mechanisms underlying this acquired tolerance are multifaceted. One key aspect is the alteration of the bacterial cell envelope, which can limit the uptake of the QAC. nih.gov Additionally, the acquisition of specific resistance genes, often located on mobile genetic elements, plays a crucial role. researchgate.net For example, in Listeria monocytogenes, the presence of resistance determinants like qacH and bcrABC has been shown to confer increased tolerance to benzalkonium chloride (BAC), a category to which BDDAC belongs. researchgate.net However, it's noteworthy that acquired tolerance can sometimes be associated with a fitness cost, leading to an otherwise weakened culture. nih.gov
Genetic and Phenotypic Adaptations in Microorganisms
Microorganisms employ a range of genetic and phenotypic adaptations to survive in the presence of BDDAC. These adaptations are often interconnected and can act synergistically to provide a robust defense against the biocide's antimicrobial action.
The primary target of BDDAC is the cytoplasmic membrane. Consequently, modifications to the membrane's structure and composition are a primary defense mechanism. Resistant bacteria can alter the fatty acid and phospholipid content of their cell walls. nih.gov For instance, studies on Pseudomonas aeruginosa resistant to benzalkonium chloride revealed higher contents of phospholipids (B1166683) and fatty and neutral lipids in their cell walls compared to susceptible strains. nih.gov These changes are believed to reduce the permeability of the cell wall to BDDAC, thereby decreasing the amount of the biocide that reaches its target. nih.gov This alteration in lipid composition can affect membrane fluidity and charge, hindering the initial electrostatic interaction and subsequent insertion of the cationic BDDAC molecule into the membrane.
Efflux pumps are transmembrane proteins that actively transport a wide array of toxic compounds, including BDDAC, out of the bacterial cell. nih.govfrontiersin.org These pumps are a major mechanism of both intrinsic and acquired resistance. nih.gov The qac (quaternary ammonium (B1175870) compound resistance) genes encode for efflux pumps belonging to the Small Multidrug Resistance (SMR) family, which are known to expel various QACs from the cell. researchgate.net The overexpression of these pumps prevents the intracellular accumulation of the biocide to toxic levels. In Listeria monocytogenes, efflux pumps like MdrL and Lde are ubiquitous and their expression can be upregulated following exposure to QACs, suggesting their role in tolerance. frontiersin.org In Gram-negative bacteria such as Pseudomonas aeruginosa, multidrug resistance efflux systems like MexAB-OprM are constitutively expressed and contribute to intrinsic resistance to a variety of antimicrobial agents, including QACs. researchgate.net
Table 1: Examples of Efflux Pump Systems Involved in Resistance to Quaternary Ammonium Compounds
| Efflux Pump Family | Representative Pump(s) | Organism(s) | Substrates |
| Small Multidrug Resistance (SMR) | QacA/B, QacC/D, EmrE | Staphylococcus aureus, Escherichia coli | Quaternary ammonium compounds, ethidium (B1194527) bromide, acriflavine |
| Major Facilitator Superfamily (MFS) | MdfA, LmrP | Escherichia coli, Lactococcus lactis | Various drugs and biocides |
| Resistance-Nodulation-Cell Division (RND) | MexAB-OprM, AdeFGH | Pseudomonas aeruginosa, Acinetobacter baumannii | Multiple antibiotics, biocides, solvents |
| ATP-Binding Cassette (ABC) | BcrABC, Lde | Bacillus subtilis, Listeria monocytogenes | Bacitracin, quaternary ammonium compounds |
In Gram-negative bacteria, the outer membrane acts as a selective barrier. Porins are channel-forming proteins in the outer membrane that allow the passage of small hydrophilic molecules. Downregulation or modification of these porins can restrict the entry of biocides like BDDAC into the periplasmic space, thus contributing to resistance. nih.govyoutube.com While efflux pumps actively expel the compound from the cytoplasm, reduced porin expression provides a first line of defense by limiting its initial influx. This mechanism often works in concert with the upregulation of efflux pumps, creating a highly effective resistance phenotype. youtube.com
Biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. mdpi.com Bacteria within biofilms can be up to 1000 times more resistant to antimicrobial agents than their planktonic (free-swimming) counterparts. mdpi.com The EPS matrix acts as a physical barrier, impeding the penetration of BDDAC. mdpi.com Furthermore, the physiological state of bacteria within a biofilm is different; cells often have reduced metabolic activity and growth rates, which can make them less susceptible to biocides that target active cellular processes. mdpi.com Exposure to sublethal concentrations of BDDAC has been shown to stimulate biofilm formation in some bacteria, creating a vicious cycle of increasing resistance. nih.govresearchgate.net For example, one study found that benzalkonium chloride stimulated biofilm formation in E. coli under certain nutrient and temperature conditions. mdpi.com
Microorganisms can rapidly acquire resistance genes through horizontal gene transfer (HGT). researchgate.net This process involves the transfer of genetic material, often via mobile genetic elements like plasmids and transposons, between bacteria. researchgate.netnih.gov Genes encoding for efflux pumps (qac genes) are frequently located on these mobile elements and are often linked to other antibiotic resistance genes (ARGs). researchgate.net The presence of sublethal concentrations of QACs, including BDDAC, in the environment can promote HGT. researchgate.netnih.gov Studies have shown that QACs can increase the permeability of the cell membrane and induce the production of reactive oxygen species (ROS), which can in turn stimulate the conjugative transfer of plasmids carrying resistance genes. researchgate.netnih.gov This co-selection for biocide and antibiotic resistance is a major public health concern, as the widespread use of BDDAC could inadvertently be driving the proliferation of antibiotic-resistant bacteria. nih.gov
Cross-Resistance Potential to Antibiotics and Other Antimicrobial Agents
Exposure of microbial populations to benzyldimethyldecylammonium chloride, a quaternary ammonium compound (QAC), can select for strains with reduced susceptibility not only to the biocide itself but also to a range of clinically important antibiotics. This phenomenon, known as cross-resistance, is a significant public health concern as the widespread use of this compound in various settings could inadvertently contribute to the proliferation of antibiotic-resistant bacteria. mdpi.comnih.gov The primary mechanisms underpinning this cross-resistance are multifaceted, involving the overexpression of multidrug efflux pumps and the acquisition of mobile genetic elements.
The most prominent mechanism linking this compound exposure to antibiotic resistance is the upregulation of multidrug efflux pumps. nih.gov These are transport proteins embedded in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including QACs and various classes of antibiotics. researchgate.netmdpi.com Exposure to sublethal concentrations of this compound can act as a selective pressure, favoring the survival of bacteria that overexpress these pumps. cardiff.ac.uk Since the pumps are often non-specific, their increased activity can confer resistance to multiple antimicrobial agents simultaneously. For instance, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, is known to be induced by QACs and can expel fluoroquinolones, cephalosporins, and aminoglycosides. nih.govcardiff.ac.uknih.gov
Detailed research findings have substantiated this link. A study on Pseudomonas aeruginosa isolates from clinical, veterinary, and wastewater sources found that strains resistant to benzalkonium chloride (a mixture containing this compound) also showed cross-resistance to fluoroquinolones like ciprofloxacin. nih.gov This was attributed to the overexpression of the MexAB-OprM efflux pump, a finding that could be reversed by the application of an efflux pump inhibitor. nih.gov Similarly, prolonged exposure of Klebsiella pneumoniae clinical isolates to sublethal concentrations of benzalkonium chloride resulted in increased resistance to multiple antibiotics, which was correlated with enhanced efflux activity. nih.gov
Furthermore, cross-resistance can be facilitated by the co-localization of resistance genes on mobile genetic elements like plasmids and integrons. These elements can carry genes that confer resistance to QACs (e.g., qac genes, which often code for efflux pumps of the Small Multidrug Resistance family) alongside genes that confer resistance to antibiotics. cardiff.ac.uk The presence of this compound in the environment can select for bacteria carrying these plasmids, thereby co-selecting for antibiotic resistance, even in the absence of the antibiotic.
| Bacterial Species | Antibiotic Class | Observed Mechanism | Key Finding |
|---|---|---|---|
| Pseudomonas aeruginosa | Fluoroquinolones (e.g., Ciprofloxacin), Cephalosporins, Aminoglycosides | Overexpression of MexAB-OprM efflux pump | Isolates resistant to benzalkonium chloride demonstrated cross-resistance to multiple antibiotics, which was reversible with an efflux pump inhibitor. nih.gov |
| Klebsiella pneumoniae | Multiple (including Aminoglycosides, Carbapenems, Cephalosporins, Fluoroquinolones) | Enhanced efflux activity | Adaptation to sublethal concentrations of benzalkonium chloride induced increased resistance to 16 different antimicrobial agents. nih.gov |
| Escherichia coli | Multiple (including Rifampicin) | Mutations in negative regulators (e.g., acrR, marR) and RNA polymerase (e.g., rpoB) | Long-term exposure to QACs led to significant decreases in antibiotic sensitivity, with some mutations conferring irreversible resistance. nih.gov |
Environmental Fate, Transport, and Ecotoxicological Assessment
Occurrence and Distribution in Environmental Compartments
The widespread application of products containing benzyldimethyldecylammonium chloride leads to its release into the environment, primarily through wastewater. Its distribution is largely governed by its cationic nature, which facilitates strong adsorption to negatively charged surfaces such as sewage sludge, sediments, and soil particles.
Wastewater treatment plants (WWTPs) are a primary conduit for the entry of this compound and other BACs into the environment. nih.gov Influent concentrations can be variable, depending on the contributions from household and industrial sources. While WWTPs are not specifically designed to eliminate these compounds, a significant portion can be removed from the liquid phase through sorption to sludge and biodegradation. nih.gov
Studies have reported the presence of BACs in hospital wastewater effluents at concentrations in the milligram-per-liter range. nih.gov Other sources, such as laundry and dairy effluents, also contribute to the BAC load in municipal wastewater. nih.gov The total concentration of benzalkonium chlorides in some river water in Taiwan has been measured at levels up to 65 µg/L. industrialchemicals.gov.au In other global regions, concentrations in surface waters have been reported to range from less than 1 µg/L to as high as 342 µg/L. industrialchemicals.gov.au Despite treatment processes, BACs are still detected in WWTP effluents, leading to their release into receiving surface waters. researchgate.net
Table 1: Reported Concentrations of Benzalkonium Chlorides (BACs) in Wastewater
| Sample Type | Concentration Range | Notes |
|---|---|---|
| Hospital Wastewater Effluent | mg/L range | A significant source of BACs. nih.gov |
| Municipal Wastewater Influent (BAC-C12) | Up to 170 µg/L | Data specific to the C12 homologue. nih.gov |
| General Wastewater Samples | Up to 37 µg/L | Represents a broader range of wastewater sources. nih.gov |
| Wastewater Effluent | Generally in the tens of µg/L | Indicates incomplete removal during treatment. researchgate.net |
Following their discharge from WWTPs, BACs, including this compound, are detected in various environmental matrices. In surface waters, concentrations are generally found in the low microgram-per-liter range. For instance, a U.S. Geological Survey study detected benzalkonium chloride in surface water downstream from WWTPs at levels ranging from 1.2 to 36.6 µg/L. ca.gov
Due to their strong adsorption to soil and sediment, the potential for BACs to leach into groundwater is considered low. However, they can accumulate in soil and sediments. researchgate.net Concentrations of total BACs in soil have been measured in a range from approximately 0.005 to 28.5 mg/kg. researchgate.net In alluvial soils, which are influenced by the deposition of suspended particles during floods, total quaternary ammonium (B1175870) compound concentrations, including BACs, have been found to be as high as 1533 µg/kg. researchgate.net Sediment samples from the lower Hudson Basin have shown BAC concentrations of around 1.5 mg/kg. nih.gov
Table 2: Environmental Concentrations of Benzalkonium Chlorides (BACs)
| Environmental Compartment | Concentration Range | Key Findings |
|---|---|---|
| Surface Water | 1.2 to 36.6 µg/L | Detected downstream of wastewater treatment plants. ca.gov |
| Groundwater and Reclaimed Water | Up to 0.2 µg/L | Lower concentrations due to limited leaching. nih.gov |
| Soil | 0.005 to 28.5 mg/kg | Demonstrates accumulation in the soil matrix. researchgate.net |
| Sediment | Up to 1.5 mg/kg | Indicates partitioning from the water column to sediment. nih.gov |
| Municipal Sewage Sludge | 0.09 to 191 mg/kg | High concentrations due to strong sorption. nih.gov |
Residues of this compound and other BACs have been identified in various food products. The German Federal Institute for Risk Assessment (BfR) has reported detections in milk, cream, and ice cream, with maximum concentrations reaching up to 6.66 mg/kg in milk and 21.67 mg/kg in ice cream. ca.gov Unprocessed grapefruit has also been found to contain BACs (C10-C16) with a mean value of 14.4 mg/kg. ca.gov The presence of these compounds in food may result from the use of disinfectants in food processing facilities and on equipment. bund.de
Environmental dust is another significant reservoir for this compound. Quaternary ammonium compounds, including BACs, have been detected in over 90% of residential dust samples. nih.gov The concentrations can range from 1.95 to 531 µg/g, with a median concentration of 58.9 µg/g in samples collected during the COVID-19 pandemic, a period of increased disinfectant use. nih.gov Benzylalkyldimethyl ammonium compounds were the predominant group of QACs found in this dust. nih.gov
Table 3: Benzalkonium Chloride (BAC) Residues in Food and Dust
| Matrix | Concentration Range | Noteworthy Observations |
|---|---|---|
| Milk | Up to 6.66 mg/kg | Potential contamination from disinfection of dairy equipment. ca.gov |
| Cream | Up to 6.76 mg/kg | Similar to milk, indicating a common source of contamination. ca.gov |
| Ice Cream | Up to 21.67 mg/kg | Higher levels may be due to processing equipment. ca.gov |
| Unprocessed Grapefruit | Mean of 14.4 mg/kg | Suggests potential for agricultural or post-harvest treatments. ca.gov |
| Residential Dust | 1.95 to 531 µg/g | Widespread presence, with levels increasing with more frequent disinfection. nih.gov |
Biodegradation Pathways and Metabolite Formation
The biodegradation of this compound is a key process in its environmental removal. This process is primarily carried out by microorganisms in soil, sediment, and wastewater treatment systems.
The initial steps in the biodegradation of BACs often involve oxidative processes. One proposed mechanism is the cleavage of the C-N bond, followed by β-oxidation of the alkyl side chain. nih.gov Another pathway involves the activation of the terminal methyl group of the alkyl chain via ω-oxidation, which is also followed by β-oxidation. nih.gov For benzalkonium compounds specifically, cleavage of the aromatic ring is also a potential degradation mechanism. nih.gov While aerobic degradation is the primary focus of many studies, BACs have also been shown to be transformed under nitrate-reducing (denitrifying) conditions. researchgate.net
A well-documented biodegradation pathway for BACs, initiated by bacteria such as Aeromonas hydrophila, begins with the cleavage of the C-alkyl-N bond. researchgate.netcapes.gov.br This dealkylation step results in the formation of benzyldimethylamine (BDMA) as a primary metabolite. capes.gov.brnih.gov
Following the initial dealkylation, successive demethylation reactions can occur. capes.gov.br This leads to the liberation of benzylmethylamine and subsequently benzylamine. capes.gov.br Benzylamine can then undergo deamination to form benzaldehyde, which is rapidly converted to benzoic acid. capes.gov.br Benzoic acid can be further degraded by microorganisms. capes.gov.br The alkyl chain released during the initial dealkylation is also subject to further biodegradation. nih.gov
The formation of BDMA from the biodegradation of BACs in activated sludge treatment has been confirmed, and this metabolite has been detected in wastewater effluents at concentrations ranging from 15 to 106 ng/L. nih.gov
Table 4: Key Metabolites in the Biodegradation of this compound
| Precursor Compound | Reaction | Key Metabolite(s) |
|---|---|---|
| This compound | Dealkylation (C-alkyl-N bond cleavage) | Benzyldimethylamine (BDMA) |
| Benzyldimethylamine (BDMA) | Demethylation | Benzylmethylamine |
| Benzylmethylamine | Demethylation | Benzylamine |
| Benzylamine | Deamination | Benzaldehyde |
| Benzaldehyde | Oxidation | Benzoic Acid |
Persistence and Environmental Significance of Transformation Products
The environmental persistence of this compound (BDDA) is influenced by its biodegradation, which leads to the formation of several transformation products. The biodegradation pathway for benzyl-containing quaternary ammonium compounds like BDDA involves a series of steps. Initially, cleavage of the Calkyl-N bond occurs, forming benzyldimethylamine. nih.govresearchgate.net This is followed by subsequent demethylation reactions, which produce benzylmethylamine and benzylamine. nih.govresearchgate.net These amines are then subject to deamination, resulting in the formation of benzaldehyde, which is rapidly converted to benzoic acid. nih.govresearchgate.net Benzoic acid is then further degraded. nih.govresearchgate.net
Under aerobic conditions with a mixed culture of microorganisms, complete degradation of alkyl benzyl (B1604629) dimethyl ammonium chloride can be achieved without the accumulation of these degradation products. researchgate.net Studies have shown that the resulting mixture of these transformation products exhibits insignificant toxic effects. researchgate.net However, it is important to note that the parent compound, at concentrations above 20 mg/L, has been observed to inhibit the nitrification process, which is a crucial step in the nitrogen cycle in the environment. researchgate.net
Adsorption and Sorption Dynamics in Aquatic and Terrestrial Systems
Sorption to Wastewater Biosolids, Sediments, and Soil Components
This compound, as a cationic surfactant, exhibits a strong tendency to adsorb to negatively charged surfaces present in wastewater biosolids, sediments, and soil. In wastewater treatment plants, a significant portion of quaternary ammonium compounds (QACs), including BDDA, is removed from the aqueous phase through sorption to sludge. nih.gov The extent of this adsorption is positively correlated with the hydrophobicity of the QAC, meaning that compounds with longer alkyl chains, like BDDA, will have a higher affinity for sludge solids. nih.gov
The primary mechanisms governing the sorption of BDDA to these environmental matrices are a combination of electrostatic interactions and hydrophobic interactions. nih.gov The positively charged quaternary ammonium headgroup is attracted to negatively charged sites on the surfaces of clay minerals and organic matter in soil and sediment.
Studies on the sorption of a similar compound, tetradecyl benzyl dimethyl ammonium chloride (C14BDMA), onto activated sludge have shown that both physisorption and chemisorption are involved. researchgate.net The process is also influenced by the particle size of the adsorbent, with smaller particles leading to a higher biosorption capacity. researchgate.net
Thermodynamic and Kinetic Modeling of Adsorption on Adsorbent Materials (e.g., Biochar, Activated Carbon)
The adsorption of benzyldimethylalkylammonium chlorides onto various adsorbent materials has been a subject of research to understand and model its removal from contaminated water.
Biochar: The adsorption of this compound (referred to as BAC-C10 in a study) on biosolids-derived biochar has been investigated. The study revealed that the adsorption process is endothermic and spontaneous. researchgate.net More polar compounds like BAC-C10 exhibited linear adsorption, suggesting weaker interactions with the more polar parts of the biochar surface. researchgate.net
Activated Carbon: The adsorption of benzalkonium chlorides (BACs), including those with C12, C14, and C16 alkyl chains, onto powdered activated carbon (PAC) has been modeled. researchgate.netnih.gov The adsorption kinetics were found to follow a pseudo-second-order model, and the equilibrium data were well-described by the Langmuir isotherm model. researchgate.netnih.gov Thermodynamic analysis indicated that the adsorption of BACs onto PAC is a spontaneous and endothermic process. researchgate.netnih.gov
The following table summarizes the thermodynamic parameters for the adsorption of BACs on PAC:
| Thermodynamic Parameter | Value | Reference |
| ΔH° (Enthalpy Change) | < 20 kJ mol⁻¹ | nih.gov |
| ΔG° (Gibbs Free Energy Change) | Negative | nih.gov |
| ΔS° (Entropy Change) | Positive | nih.gov |
This interactive table provides a summary of thermodynamic parameters for BAC adsorption on PAC.
Influence of Compound Physicochemical Properties on Adsorption Mechanisms (e.g., Hydrophobicity)
The physicochemical properties of this compound, particularly its hydrophobicity, play a crucial role in its adsorption mechanisms. As a cationic surfactant, BDDA possesses both a hydrophilic quaternary ammonium headgroup and a hydrophobic alkyl chain.
The length of the alkyl chain significantly influences the extent of adsorption. For QACs, a longer alkyl chain leads to greater hydrophobicity and, consequently, a higher adsorption affinity for sludge and other organic-rich matrices. nih.gov This is because the hydrophobic tail of the molecule interacts with the nonpolar surfaces of organic matter in soil and sediment via van der Waals forces.
In competitive adsorption scenarios, BACs with longer alkyl chains are more effectively adsorbed onto powdered activated carbon than those with shorter chains. researchgate.netnih.gov This suggests that for longer-chain BACs, van der Waals interactions become a more dominant adsorption mechanism compared to electrostatic interactions. researchgate.netnih.gov Studies on hydrophobic silica (B1680970) surfaces have also identified hydrophobic effects as a primary driving force for the adsorption of similar cationic surfactants. ktu.lt
Ecotoxicological Impacts on Aquatic Biota
Acute and Chronic Toxicity to Algae, Invertebrates, and Fish Species
This compound, as part of the broader group of alkyl dimethyl benzyl ammonium chlorides (ADBACs), is known to be toxic to aquatic organisms. A substantial body of ecotoxicological data exists for this class of compounds. researchgate.net
Algae: ADBACs are effective algaecides and thus exhibit toxicity towards algae. While specific data for Pseudokirchneriella subcapitata with the C10 chain was not found, the general toxicity of ADBACs to algae is well-established.
Invertebrates: Aquatic invertebrates, particularly Daphnia magna, are among the most sensitive species to ADBACs. nih.gov Chronic toxicity studies have been conducted to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for reproductive effects.
Fish: ADBACs are also toxic to fish species. Acute toxicity is typically reported as the 96-hour median lethal concentration (LC50), which is the concentration that is lethal to 50% of the test organisms within 96 hours.
The following tables present a summary of the acute and chronic toxicity data for ADBACs for various aquatic organisms.
Acute Toxicity of ADBACs to Aquatic Organisms
| Species | Endpoint | Concentration | Reference |
| Pimephales promelas (Fathead Minnow) | 96-h LC50 | 515 µg/L | researchgate.net |
| Lepomis macrochirus (Bluegill Sunfish) | 96-h LC50 | 154.5 µg/L | researchgate.net |
This interactive table summarizes acute toxicity data for ADBACs on fish species.
Chronic Toxicity of ADBACs to Aquatic Organisms
| Species | Endpoint | Concentration | Reference |
| Daphnia magna | 21-day NOEC (reproduction) | 4.15 µg/L | |
| Daphnia magna | 21-day LOEC (reproduction) | 5.02 µg/L |
This interactive table summarizes chronic toxicity data for ADBACs on aquatic invertebrates.
Sublethal Effects on Growth, Reproduction, and Behavior
This compound, a member of the alkyl dimethyl benzyl ammonium chloride (ADBAC) category of quaternary ammonium compounds, can induce a range of sublethal effects on organisms at concentrations below those that cause acute mortality. Research into these effects is crucial for understanding the long-term ecological impact of the compound.
In mammals, studies on the broader ADBAC category have provided specific insights into reproductive and developmental toxicity. A two-generation study in rats, conducted according to standardized guidelines, investigated the effects of dietary exposure to ADBAC. nih.govnih.gov While no overt clinical signs of toxicity were observed in parental rats or their offspring, sublethal effects on growth were noted. nih.gov At the highest concentrations, parental rats showed temporary decreases in body weight. nih.gov A more pronounced effect was seen in their offspring (both F1 and F2 generations), who exhibited reduced body weights starting from postnatal day 14, which corresponds with the initiation of self-feeding. nih.gov This suggests that exposure via diet can impact growth during critical developmental periods. Despite these effects on growth, the study did not find adverse impacts on reproductive parameters. nih.gov
Based on these findings, a No Observed Adverse Effect Level (NOAEL) for systemic toxicity, primarily related to body weight reduction, was established. The reproductive and developmental NOAEL was determined to be at the highest dose tested, indicating no direct impairment of reproductive capability under the study's conditions. nih.gov
The following table summarizes the key findings from the two-generation reproductive toxicity study on ADBACs.
| Endpoint | Effect Observed | No Observed Adverse Effect Level (NOAEL) |
| Parental Systemic Toxicity | Transient decreases in body weight at the highest concentrations. | 1,000 ppm in diet |
| Offspring Systemic Toxicity | Reduced body weights in F1 and F2 generations starting on postnatal day 14. | 1,000 ppm in diet (equivalent to approx. 59 mg/kg/day) |
| Reproduction & Development | No adverse effects on reproductive indices or developmental milestones. | 2,000 ppm in diet (equivalent to approx. 118 mg/kg/day) |
Data sourced from a two-generation reproductive toxicity study in CD® rats. nih.govnih.gov
In aquatic ecosystems, related compounds have shown various sublethal impacts. For example, studies on benzyl chloride in an artificial stream mesocosm revealed that higher concentrations could inhibit the photosynthetic efficiency of periphyton algae and reduce the reproductive output of the crustacean Moina macrocopa. nih.gov While fish mortality was low, they exhibited temporary toxic symptoms after exposure. nih.gov These findings on a related substance highlight the potential for this compound to affect the health and behavior of diverse aquatic organisms, even when present at non-lethal levels.
Assessment of Potential for Endocrine Disruption and Other Physiological Stressors
The potential for chemical compounds to interfere with the endocrine systems of wildlife and humans is a significant environmental health concern. openmedicinejournal.com An endocrine disruptor is defined as an external substance that alters the function of the endocrine system, leading to adverse health effects in an organism or its progeny. nih.gov The assessment of this compound for such properties involves a combination of in vitro assays and a review of toxicological data.
Specific research has been conducted on benzalkonium chlorides (BKCs), the chemical class to which this compound belongs, to evaluate their endocrine disruption potential. One study utilized human adrenal (H295R) and rat pituitary (GH3) cell lines to screen for effects on hormone production and cell function. researchgate.net Such in vitro assays are a key component of modern screening strategies to identify chemicals that may interact with the endocrine system. researchgate.net
Regulatory assessments by agencies like the U.S. Environmental Protection Agency (EPA) have reviewed the toxicological database for the ADBAC cluster. epa.gov In its Reregistration Eligibility Decision, the EPA concluded that there was no evidence of increased susceptibility to fetuses following in utero exposure in developmental toxicity studies, nor to offspring in the two-generation reproductive study. epa.gov This lack of evidence for heightened sensitivity during developmental stages suggests that ADBACs may not act via a potent endocrine disruption mechanism that would typically result in such effects. epa.gov The agency has not found that ADBAC produces a toxic metabolite common to other substances with a known mechanism of toxicity. epa.gov
Beyond endocrine disruption, other physiological stressors are considered. The primary mechanism of action for quaternary ammonium compounds is the disruption of cell membranes, which can lead to irritation of the gastrointestinal tract upon ingestion. nih.gov Exposure to certain environmental chemicals can also induce other stress responses, such as endoplasmic reticulum (ER) stress, which can disrupt cellular function, although this has not been specifically detailed for this compound. mdpi.com
Environmental Risk Assessment Frameworks and Case Studies
Environmental risk assessment for chemicals like this compound is a structured process conducted by regulatory bodies globally to determine the potential for adverse ecological effects. publications.gc.caregulations.gov The fundamental framework involves comparing the predicted environmental concentration (PEC) of a substance with the predicted no-effect concentration (PNEC). researchgate.net The PEC is an estimate of the concentration expected in various environmental compartments (water, soil, sediment), while the PNEC is the concentration below which harmful effects are unlikely to occur. The risk is often expressed as a risk quotient (RQ), which is the ratio of PEC to PNEC. An RQ value greater than 1 indicates a potential risk, prompting further investigation or risk management measures. researchgate.netpublications.gc.ca
Regulatory agencies such as the U.S. EPA and Health Canada's Pest Management Regulatory Agency (PMRA), as well as European bodies under REACH, utilize this framework. publications.gc.camst.dk These assessments rely on a combination of environmental fate data (how the chemical behaves in the environment) and ecotoxicity data (the effects on a range of representative aquatic and terrestrial organisms). researchgate.netnih.gov
Case Study: Risk Assessment in Austrian Rivers
Case Study: Assessment of Outdoor Cleaning Products in Denmark
Another case study from Denmark focused on the environmental risk of ADBACs used in outdoor tile cleaning products. mst.dk The assessment followed the principles of the European REACH guidance. It established a specific use scenario, calculated the local discharge of ADBAC to both wastewater systems and directly to soil, and then determined the environmental exposure. mst.dk This case study demonstrates a product- and use-specific approach to risk assessment, which is essential for understanding the potential impacts of consumer and commercial products containing these compounds. mst.dk
These case studies illustrate the application of established risk assessment frameworks to evaluate the potential environmental impact of this compound and related compounds, highlighting that local conditions and specific use patterns are critical factors in determining risk.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of benzyldimethyldecylammonium chloride and its homologues, providing the necessary separation from complex sample matrices and other related compounds.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., DAD)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of benzalkonium chloride (BAC) homologues. The analysis can be challenging due to the cationic nature of these compounds, which can lead to undesirable interactions with standard silica-based reversed-phase columns, resulting in poor peak shape and tailing thermofisher.comlcms.cz. To overcome these issues, specialized columns and mobile phase modifiers are often employed.
Specialty columns, such as the Acclaim™ Surfactant and Acclaim Surfactant Plus, feature unique surface chemistry that deactivates ionic interactions between the silica (B1680970) surface and cationic surfactants, leading to excellent peak shapes lcms.cz. Methods have been developed using these columns for the analysis of BAC in cosmetics, sterile strips, and eye drops thermofisher.comlcms.cz. Another approach involves using shorter reversed-phase butyl (C4) columns, which have been shown to provide rapid and robust separation of BAC homologues, including the C10 variant, in under 15 minutes scispace.com.
Detection is commonly achieved using a Diode-Array Detector (DAD) or a standard UV detector. The benzalkonium chloride compounds exhibit a UV absorbance maximum around 262 nm . The combination of HPLC with DAD allows for both quantification and peak purity assessment. Method validation studies have demonstrated excellent linearity over wide concentration ranges, with coefficients of determination (r²) often exceeding 0.999 thermofisher.com.
| Column | Mobile Phase | Detection | Application | Limit of Detection (LOD) / Quantification (LOQ) |
|---|---|---|---|---|
| Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) | Acetonitrile / 0.2 M Ammonium (B1175870) Acetate (50:50, v/v) | DAD (262 nm) | Wastewater | LOD: 15-25 µg/L, LOQ: 4.5-7.6 µg/L for C12-C16 homologues |
| Acclaim Surfactant Plus | Phosphate buffer (pH 3) / Acetonitrile | UV | Cosmetics | Method Detection Limit (MDL): 1 µg/mL thermofisher.com |
| ACE C4 (5 cm) | Water / Acetonitrile / Potassium Chloride | UV/PDA | Bulk Raw Material | Not specified; validated for precision and accuracy scispace.com |
| ACQUITY UPLC CSH C18 (50 mm x 2.1 mm, 1.7 µm) | Methanol / Water with PIC reagent | UV (262 nm) | Consumer Products | Linearity from 50 to 800 µg/mL lcms.cz |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Homologue Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative to reversed-phase chromatography for analyzing highly polar and permanently charged molecules like quaternary ammonium compounds nih.govresearchgate.netchromatographyonline.comnih.gov. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer chromatographyonline.comnih.gov. This technique facilitates the retention of polar analytes that are poorly retained in reversed-phase systems, often without the need for ion-pairing reagents which can complicate mass spectrometry detection researchgate.nettandfonline.com.
For benzalkonium chloride homologues, HILIC provides a unique separation mechanism. A study utilizing a HILIC-MS/MS method demonstrated a satisfactory chromatographic separation where the elution order of BAC homologues was inverted compared to reversed-phase chromatography; the longest chain homologue (C16) eluted first, followed by the shorter chains, down to the C10 homologue researchgate.net. This alternative selectivity can be highly advantageous when resolving BAC homologues from matrix interferences. Furthermore, mixed-mode chromatography, which combines HILIC and reversed-phase retention mechanisms, has been successfully applied to determine BAC in various pharmaceutical formulations chromatographyonline.com.
Capillary Electrophoresis (CE) and Capacitively Coupled Contactless Conductivity Detection (CE-C4D)
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for charged species like this compound. In CE, analytes are separated based on their electrophoretic mobility in an electrolyte-filled capillary under an applied electric field nih.govresearchgate.net. CE methods have been successfully developed to separate BAC-C12 and BAC-C14 homologues from each other and from active pharmaceutical ingredients in drug formulations nih.govresearchgate.net. The separation buffer often consists of a phosphate or acetate buffer, sometimes with an organic modifier like acetonitrile to improve resolution researchgate.netnih.gov.
While UV detection is common in CE, Capacitively Coupled Contactless Conductivity Detection (C4D) offers a universal detection method for any ionized compound, making it highly suitable for analytes that may lack a strong chromophore kantisto.nlnih.gov. The C4D detector measures changes in the conductivity of the background electrolyte as analyte zones pass between two electrodes positioned on the outside of the capillary, precluding any contact between the electrodes and the solution kantisto.nl. This setup is robust, virtually maintenance-free, and provides high sensitivity for low molecular weight ions researchgate.netnih.gov. Although specific applications of CE-C4D for this compound are not extensively documented, the principles of the technique make it an ideal candidate for its analysis, particularly in matrices where UV-absorbing interferences are present nih.govresearchgate.net.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications
Mass spectrometry, particularly when coupled with liquid chromatography, provides unparalleled sensitivity and specificity for the analysis of this compound, enabling trace-level detection and unequivocal identification.
LC-MS/MS for Trace Analysis in Complex Biological and Environmental Matrices
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis of this compound in complex matrices. This technique offers superior sensitivity and selectivity, allowing for quantification at the nanogram-per-liter (ng/L) or nanogram-per-milliliter (ng/mL) level nih.govnih.gov.
Sample preparation is critical for removing interfering matrix components and concentrating the analyte. Solid-Phase Extraction (SPE) with polymeric or weak cation-exchange cartridges is commonly used to extract BACs from environmental water, wastewater, serum, and urine nih.govnih.gov. In MS/MS analysis, the precursor ion corresponding to the benzyldimethyldecylammonium cation (m/z 276) is isolated and fragmented to produce characteristic product ions. A common fragmentation pathway for all BAC homologues is the formation of a tropylium ion at m/z 91, which serves as a highly specific fragment for identification and quantification nih.govnih.gov.
| Matrix | Extraction Method | Instrumentation | Key Findings |
|---|---|---|---|
| Human Serum & Urine | SPE with weak cation-exchange cartridges | LC-MS/MS | MLOQs were as low as 0.006–1.40 ng/mL. Detected ω-hydroxy and ω-carboxylic acid metabolites in urine nih.gov. |
| Environmental Water | SPE with polymeric cartridges | LC/ion trap MS/MS | Detection limits in the low ng/L range. Found concentrations from 1.2 to 36.6 µg/L downstream from wastewater discharges nih.gov. |
| Agricultural Products (e.g., orange, olive) | Acetonitrile extraction (QuEChERS-like) | LC-MS/MS | Validated method with recoveries from 78 to 117% and CV <10% ekb.eg. |
High-Resolution Mass Spectrometry for Comprehensive Screening and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), such as that performed on Quadrupole-Orbitrap instruments, provides highly accurate mass measurements, which are invaluable for the definitive identification of target compounds and the screening of unknown substances ykcs.ac.cnlcms.cz. For this compound, HRMS can distinguish the analyte from isobaric interferences in complex environmental samples, thereby preventing false-positive results ykcs.ac.cn.
An Ultra-High Performance Liquid Chromatography-Quadrupole-Orbitrap HRMS (UPLC-Q-Orbitrap HRMS) method has been established for determining BAC homologues in environmental water with detection limits as low as 0.03 to 0.06 µg/L ykcs.ac.cn. The high resolving power (e.g., 60,000 FWHM) allows for the separation of the target analyte signal from background and matrix signals, ensuring accurate quantification even at trace levels ykcs.ac.cnlcms.cz.
Furthermore, HRMS is a critical tool for metabolite identification. Studies on the metabolism of BACs in human liver microsomes have used LC-MS to identify key transformation products. For the C10 homologue (benzyldimethyldecylammonium), major metabolites were identified as ω-hydroxy-, (ω−1)-hydroxy-, and ω-carboxylic acid-C10-BAC, confirming that oxidation occurs on the alkyl chain nih.gov. This capability is essential for understanding the fate and biotransformation of the compound in biological systems.
Spectroscopic and Surface-Enhanced Detection Methods
Spectroscopic techniques, particularly when enhanced, offer powerful tools for the detection of BDDA. These methods rely on the interaction of electromagnetic radiation with the molecule to provide a characteristic spectral fingerprint.
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive technique for the detection of trace amounts of analytes, including quaternary ammonium compounds like BDDA, on solid surfaces. mdpi.commetrohm.com SERS overcomes the inherently weak signals of conventional Raman spectroscopy by amplifying the Raman scattering of molecules adsorbed onto or in close proximity to a nanostructured metallic surface, often gold or silver. mdpi.comcopernicus.org This enhancement allows for the detection of analytes at very low concentrations. metrohm.com
Recent research has demonstrated the utility of SERS for the detection of compounds structurally similar to BDDA. For instance, a SERS sensor based on gold nanoparticles (AuNPs) was successfully used for the detection of Benzyldimethyldodecylammonium Bromide (BDAC) in aqueous solutions at concentrations as low as 5 to 30 parts per million (ppm). nih.gov This approach highlights the potential for developing similar SERS-based methods for the sensitive detection of BDDA. The technique's ability to provide fingerprint-like vibrational spectra offers a high degree of specificity for identification. cuny.edu
The effectiveness of SERS is highly dependent on the quality of the plasmonic substrate and the localization of the analyte molecule to the substrate. researchgate.net The development of reproducible and scalable SERS substrates is an active area of research to improve the quantitative capabilities of the technique. mdpi.com While challenges in achieving absolute quantification remain, SERS provides a powerful tool for the rapid and sensitive detection of BDDA on solid surfaces. researchgate.net
Sample Preparation and Extraction Protocols for Diverse Matrices
Effective sample preparation is a critical step in the analysis of BDDA from diverse and complex matrices such as water, soil, and biological tissues. The goal is to isolate and concentrate the analyte while removing interfering substances that could affect the accuracy and sensitivity of the subsequent analysis.
Solid Phase Extraction (SPE) is a widely used and effective technique for the preconcentration and cleanup of quaternary ammonium compounds, including BDDA, from various sample matrices. nih.gov The method involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. Interfering components can then be washed away, and the purified analyte can be eluted with a suitable solvent.
For the analysis of QACs in seawater, a method utilizing polymeric (Strata-X) SPE cartridges has been developed, demonstrating good recoveries ranging from 80% to 105% and achieving detection limits in the low parts-per-trillion (ng/L) range. nih.gov Similarly, a methodology for the determination of alkyl dimethylbenzylammonium chlorides (benzalkonium chlorides) in water samples, which includes BDDA as a homolog, is based on SPE using polymeric cartridges followed by liquid chromatography-mass spectrometry (LC/MS). This method achieved total recoveries higher than 71% in different water matrices. usgs.gov
The choice of the SPE sorbent is crucial and depends on the properties of the analyte and the sample matrix. For ionic compounds like QACs, ion-exchange or mixed-mode sorbents are often employed. researchgate.netnih.gov For example, weak cation-exchange SPE cartridges have been shown to efficiently remove matrix interferences in the analysis of QACs in human serum and urine. nih.gov The selection of appropriate eluents is also critical for the quantitative desorption of the analytes from the SPE cartridge. nih.gov
| Analyte | Matrix | SPE Sorbent | Recovery | Detection Limit |
|---|---|---|---|---|
| Didecyldimethylammonium chloride and Dodecylbenzyldimethylammonium chloride | Seawater | Polymeric (Strata-X) | 80-105% | Low ng/L |
| Alkyl (C12, C14, C16) dimethylbenzylammonium chloride | Water | Polymeric cartridges | >71% | Low ng/L |
| Alkylbenzyldimethylammonium chlorides (C12-C18) | River water and sewage effluent | RP-18 with LAS as counterion | Average 95% | ≤0.1 µg/L |
Matrix effects, which are the alteration of the analytical signal due to co-eluting components from the sample matrix, are a significant challenge in the quantitative analysis of BDDA, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.goveurekaselect.com These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. eurekaselect.com Therefore, a thorough evaluation of matrix effects is a critical part of method development and validation. nih.gov
In a study on the determination of 30 QACs in human serum and urine, matrix effects for most analytes ranged from -19.8% to 15.4% in serum and -16.5% to 15.2% in synthetic urine after an optimized sample clean-up procedure. nih.gov This indicates that while the cleanup was effective for most compounds, some residual matrix effects were still present. The use of isotopically labeled internal standards is a common strategy to compensate for matrix effects. nih.gov
Method validation is essential to ensure the reliability and accuracy of analytical results. researchgate.net This process typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and reproducibility), and recovery. researchgate.netekb.eg For instance, a validated method for analyzing QAC residues in animal and plant samples using the QuEChERS extraction method followed by LC-MS/MS established acceptance criteria for mean accuracy between 60-120%. aesan.gob.es The validation of a method for alkylbenzyldimethylammonium chlorides in water samples reported an average recovery of 95% with relative standard deviations of 9%. nih.gov
| Matrix | Analytical Technique | Recovery | Precision (RSD) | Matrix Effect |
|---|---|---|---|---|
| Human serum | LC-MS/MS | 61–129% | 0.22–17.4% (intra-day) | -27% to 15.4% |
| Human urine | LC-MS/MS | 61–129% | 0.35–17.3% (inter-day) | -27% to 15.4% |
| River water and sewage effluent | GC/MS | Average 95% | 9% | Not specified |
| Animal and plant samples | LC-MS/MS | 60-120% (acceptance criteria) | Not specified | Not specified |
Development and Application of Certified Reference Materials
Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of analytical measurements. They are homogeneous and stable materials with one or more certified property values, which are used for calibration of equipment, assessment of a measurement procedure, or for assigning values to other materials.
For the analysis of this compound, several suppliers offer analytical standards and reference materials. These products are crucial for method development, validation, and quality control. For example, this compound is available as a PESTANAL® analytical standard with an assay of ≥98.0% (HPLC). sigmaaldrich.com Other suppliers provide it as a certified reference material under ISO 17034, which is a key standard for the competence of reference material producers. accustandard.comcpachem.com
The availability of high-purity reference materials for this compound and its related compounds is fundamental for achieving accurate quantification in various matrices. These standards are used to prepare calibration curves and to fortify blank samples for recovery and matrix effect studies. The development of matrix-matched CRMs, where the analyte is certified in a matrix similar to the actual samples, would be a further step in improving the quality of analytical data for this compound.
Cellular and Molecular Toxicology Beyond Antimicrobial Action
Assessment of Cytotoxicity and Cell Viability in Mammalian Cell Lines
Benzyldimethyldecylammonium chloride, as a member of the benzalkonium chloride (BAC) family, exhibits significant cytotoxic effects on various mammalian cell lines. The cytotoxicity is primarily attributed to the compound's amphiphilic nature, which allows it to interact with and disrupt cellular membranes. This disruption leads to a loss of membrane integrity and subsequent cell death. The length of the alkyl chain in BACs is a critical determinant of their cytotoxic potential, with longer chains generally showing higher toxicity.
Studies on human lung epithelial cells (A549) have demonstrated the dose-dependent cytotoxic effects of benzalkonium chlorides. For instance, the IC50 (the concentration required to inhibit the growth of 50% of cells) of BAC in H358 human lung epithelial cells was determined to be 7.1 µg/mL after a 30-minute exposure and 1.5 µg/mL after a 24-hour exposure, indicating both concentration and time-dependent toxicity. nih.gov In another study, BACs with longer alkyl chains (C16) were found to be more cytotoxic to A549 cells than those with shorter chains (C12 or C14). researchgate.net
The cytotoxic mechanism often involves the induction of apoptosis, a form of programmed cell death. Exposure of A549 cells to BACs has been shown to increase the activity of caspase-3/7 and lead to the cleavage of caspase-3 and PARP, key markers of apoptosis. researchgate.net This apoptotic pathway appears to be a primary mode of cell death in response to BAC exposure in these cells. nih.gov
The following table summarizes the cytotoxic effects of benzalkonium chlorides on various mammalian cell lines, providing an indication of the potential cytotoxicity of this compound.
| Cell Line | Compound | IC50 Value | Exposure Time | Reference |
| H358 (Human Lung Epithelial) | Benzalkonium Chloride (BAC) | 1.5 µg/mL | 24 hours | nih.gov |
| Murine Fibroblasts | Benzalkonium Chloride (BAC) | 0.19 mM/L | Not Specified | nih.gov |
| Lung Epithelial Cells | Benzalkonium Chloride (BAC) | 1.92 x 10⁻² mM/L | Not Specified | nih.gov |
| Neuro2a Cells | Benzalkonium Chloride (BAC) | 0.5-5 x 10⁻³ mM/L | Not Specified | nih.gov |
| SK-N-SH Cells | Benzalkonium Chloride (BAC) | 0.5-5 x 10⁻³ mM/L | Not Specified | nih.gov |
| A549 (Human Alveolar Epithelial) | Didecyldimethylammonium chloride | 0.016 mM/L | Not Specified | nih.gov |
| Normal Human Lung Cells | Didecyldimethylammonium chloride | 1.57 x 10⁻² mM/L | Not Specified | nih.gov |
| Human Corneal Epithelial Cells | Benzalkonium Chloride (BAC) | 0.002% (reduced survival to 20%) | Not Specified | researchgate.net |
Intracellular Organelle and Biochemical Pathway Perturbations
Lysosomal Volume Alterations and Autophagosome Formation
Quaternary ammonium (B1175870) compounds, including this compound, are known to be lysosomotropic agents, meaning they can accumulate within lysosomes. nih.gov This accumulation can lead to lysosomal dysfunction. A key consequence of certain cellular stressors is lysosomal membrane permeabilization (LMP), which involves the release of lysosomal contents into the cytoplasm and can trigger cell death pathways. biosyn.comresearchgate.net While direct evidence for this compound inducing LMP is limited, its chemical properties as a cationic surfactant suggest a potential to destabilize lysosomal membranes. researchgate.net
Autophagy is a cellular process involving the formation of double-membraned vesicles called autophagosomes, which engulf and deliver cytoplasmic contents to lysosomes for degradation. This process is crucial for cellular homeostasis and can be initiated by various stressors. Key protein markers for autophagy include microtubule-associated protein 1A/1B-light chain 3 (LC3) and Beclin-1. nih.govnih.gov The conversion of LC3-I to its lipidated form, LC3-II, and the expression levels of Beclin-1 are indicative of autophagic activity. nih.govnih.gov Although some chemicals can induce autophagy, there is currently a lack of direct research specifically demonstrating that this compound treatment leads to alterations in lysosomal volume or the formation of autophagosomes in mammalian cells.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
Exposure of mammalian cells to benzalkonium chlorides can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. researchgate.net Studies on human keratinocyte cell lines (HaCaT) have shown that treatment with benzalkonium chloride (BKC) results in a time- and dose-dependent increase in intracellular ROS levels. researchgate.netfrontiersin.org
Lipid Peroxidation and Membrane Damage in Eukaryotic Cells
A primary mechanism of this compound's toxicity is the disruption of cellular membranes. nih.gov As a cationic surfactant, it interacts with the negatively charged phospholipids (B1166683) of the cell membrane, leading to a dissociation of the lipid bilayer. nih.gov This compromises the cell's permeability controls and results in the leakage of essential cellular contents. nih.gov In human lung epithelial cells, this membrane damage is a key initiating event in its cytotoxic effect. nih.govnih.gov
This disruption of membrane integrity can lead to lipid peroxidation, a process where free radicals attack lipids in the cell membrane, resulting in lipid damage. Malondialdehyde (MDA) is a well-established marker of lipid peroxidation. An increase in MDA levels is indicative of oxidative damage to lipids. While the direct measurement of MDA levels following exposure to this compound in mammalian cells is not extensively documented, the known membrane-disrupting properties of benzalkonium chlorides strongly suggest that lipid peroxidation is a likely consequence of exposure. nih.gov
Mitochondrial Dysfunction and Associated Metabolic Changes
Mitochondria are crucial organelles for cellular energy production and are a significant target for the toxic effects of benzalkonium chlorides. The cationic nature of these compounds can lead to their accumulation in the negatively charged mitochondria.
Studies have shown that benzalkonium chloride can induce significant mitochondrial dysfunction, characterized by:
Inhibition of Respiration: It can potently inhibit cellular respiration, particularly at complex I of the electron transport chain.
Diminished Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential is a common indicator of mitochondrial damage.
Blocked ATP Synthesis: By disrupting the respiratory chain and membrane potential, benzalkonium chloride severely blocks the synthesis of ATP, the cell's primary energy currency.
Increased Hydrogen Peroxide Production: Damaged mitochondria can leak electrons, leading to the increased production of reactive oxygen species such as hydrogen peroxide (H₂O₂).
Nitric Oxide (NO) Production and Signaling Modulation
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized by nitric oxide synthase (NOS) enzymes. Currently, there is a lack of specific research data detailing the effects of this compound on the production of nitric oxide or the modulation of NO signaling pathways in mammalian cells. While some compounds are known to interact with and inhibit NOS activity or otherwise alter NO signaling, this has not been established for benzalkonium chlorides. Therefore, the impact of this compound on this crucial signaling pathway remains an area that requires further investigation.
Transcriptomic and Proteomic Analysis of Gene Expression and Immunological Responses
Exposure to this compound, a key component of benzalkonium chloride (BKC), elicits significant changes at the transcriptomic and proteomic levels, altering gene expression and immunological responses. Transcriptomic analysis of primary human bronchial epithelial cells exposed to BKC aerosol has identified numerous differentially expressed genes (DEGs). These genes are associated with several critical toxicological pathways, including endoplasmic reticulum (ER) stress, apoptosis, and mitochondrial dysfunction. nih.gov This suggests that at a molecular level, the compound triggers a complex cellular stress response. Further investigation into these gene-disease associations indicates potential links between BKC exposure and respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov
In non-human models, proteomic analyses have provided further insight into the molecular mechanisms of toxicity. In the medaka fish (Oryzias latipes), chronic exposure to BKC resulted in the significant upregulation of 20 proteins. nih.gov These proteins are involved in a range of cellular functions, including the cytoskeleton, oxidative stress response, nervous and endocrine system processes, signaling pathways, and cellular proteolysis. nih.gov This broad impact on the proteome highlights the multi-system effects of the compound. Studies on human bronchial epithelial cells corroborate these findings, showing that BKC affects the expression levels of molecules related to the immune response, DNA damage, and amino acid biosynthesis. nih.govresearchgate.net
The table below summarizes key findings from transcriptomic and proteomic studies on benzalkonium chloride (BKC).
Table 1: Summary of Transcriptomic and Proteomic Findings for Benzalkonium Chloride (BKC) Exposure
| Analysis Type | Model System | Key Findings | Associated Cellular Processes | Reference |
|---|---|---|---|---|
| Transcriptomic | Primary Human Bronchial Epithelial Cells | Identification of differentially expressed genes (DEGs). | Endoplasmic reticulum stress, apoptosis, mitochondrial dysfunction. | nih.gov |
| Proteomic | Medaka (Oryzias latipes) | Upregulation of 20 distinct proteins. | Cytoskeleton, oxidative stress response, nervous/endocrine systems, signaling, proteolysis. | nih.gov |
| Gene Expression | Human Bronchial Epithelial Cells | Altered expression of specific molecules. | Immune response, DNA damage, amino acid biosynthesis. | nih.govresearchgate.net |
Investigations into DNA Damage and Cell Cycle Progression Abnormalities
This compound has been shown to possess genotoxic properties, causing direct damage to cellular DNA. Studies on immortalized human corneal epithelial cells (HCEs) demonstrated that exposure to BKC, even at low concentrations, induces both DNA single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.gov This damage was found to be dose-dependent and correlated with the cytotoxic effects of the compound. nih.gov The induction of DNA strand breaks persisted even after the removal of BKC, indicating that the damage may not be easily repaired. nih.gov
In addition to direct DNA damage, exposure to this compound leads to abnormalities in cell cycle progression. Research on human bronchial epithelial cells revealed that BKC exposure is associated with an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net This arrest at the G2/M checkpoint often precedes the onset of programmed cell death. Cell cycle analysis in other models, such as mouse embryonic neural progenitor cells, has also shown that BKC decreases cell proliferation. nih.gov This disruption of the normal cell cycle is a key aspect of its cytotoxic mechanism.
The table below details the observed effects of benzalkonium chloride (BKC) on DNA integrity and cell cycle progression.
Table 2: DNA Damage and Cell Cycle Effects of Benzalkonium Chloride (BKC)
| Effect | Model System | Specific Findings | Reference |
|---|---|---|---|
| DNA Damage | Human Corneal Epithelial Cells | Dose-dependent induction of single-strand breaks (SSBs) and double-strand breaks (DSBs). | nih.gov |
| Cell Cycle Progression | Human Bronchial Epithelial Cells | Accumulation of cells in the G2/M phase. | researchgate.net |
| Cell Proliferation | Mouse Neural Progenitor Cells | Decreased rate of cell proliferation. | nih.gov |
Characterization of Cell Death Mechanisms (Apoptosis, Necrosis)
The cellular demise induced by this compound can occur through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The prevailing pathway appears to be dependent on the concentration and duration of exposure. While rapid cell membrane disruption is a known effect, prolonged incubation (24 hours) with BKC predominantly triggers apoptosis rather than necrosis in human lung epithelial cells. researchgate.net
The apoptotic pathway initiated by BKC involves multiple cellular compartments. A key event is the induction of mitochondrial depolarization, which is linked to an increased expression of pro-apoptotic proteins such as caspase-3, PARP, Bax, p53, and p21. researchgate.net Concurrently, a decrease in the levels of the anti-apoptotic protein Bcl-2 is observed, shifting the cellular balance towards death. researchgate.net Furthermore, elevated protein expression levels of IRE1α, BiP, CHOP, and p-JNK suggest the involvement of endoplasmic reticulum stress in the apoptotic process. researchgate.net In some cellular models, both necrotic and apoptotic cell death have been identified following exposure. researchgate.net This dual potential for inducing cell death underscores the compound's complex toxicological profile.
The table below outlines the key mechanisms and markers associated with cell death induced by benzalkonium chloride (BKC).
Table 3: Mechanisms of Cell Death Induced by Benzalkonium Chloride (BKC)
| Cell Death Mechanism | Key Molecular Events and Markers | Reference |
|---|---|---|
| Apoptosis | Mitochondrial Pathway: Mitochondrial depolarization; Increased Caspase-3, PARP, Bax, p53, p21; Decreased Bcl-2. | researchgate.net |
| Endoplasmic Reticulum Stress: Increased IRE1α, BiP, CHOP, p-JNK. | researchgate.net | |
| Necrosis | Identified alongside apoptosis, particularly noted with cell membrane disruption. | researchgate.netresearchgate.net |
Pulmonary Inflammation and Disruption of Surfactant Homeostasis
Inhalation is a significant route of exposure to this compound, and this can lead to substantial pulmonary toxicity. Repeated respiratory exposure to BKC is known to cause pulmonary inflammation and damage to lung tissue. nih.govresearchgate.net This is characterized by an increase in the total number of cells in bronchial alveolar lavage fluid and a disturbance in the homeostasis of immunological messenger molecules within the lungs. nih.govresearchgate.net
A critical mechanism underlying this pulmonary toxicity is the disruption of surfactant homeostasis. nih.gov Pulmonary surfactant is a complex mixture of lipids and proteins essential for reducing alveolar surface tension and facilitating breathing. nih.govnih.gov Exposure to BKC has been observed to induce the formation of lamellar body-like and autophagosome-like structures in human bronchial epithelial cells. researchgate.net Since lamellar bodies are the storage organelles for surfactant within alveolar type II cells, their altered formation points to a significant interference with surfactant production and metabolism. researchgate.net It is suggested that this disruption of surfactant homeostasis is a key toxicity mechanism, contributing to the inflammatory response and tissue damage observed in the lungs following BKC inhalation. nih.govresearchgate.net
The table below summarizes the key findings regarding the pulmonary toxicity of benzalkonium chloride (BKC).
Table 4: Pulmonary Effects of Benzalkonium Chloride (BKC) Exposure
| Effect | Key Findings | Reference |
|---|---|---|
| Pulmonary Inflammation | Increased total cells in bronchial alveolar lavage fluid; disturbed homeostasis of immunologic messenger molecules. | nih.govresearchgate.net |
| Tissue Damage | Observed chronic pathological lesions in lung tissues after repeated exposure. | researchgate.net |
| Disruption of Surfactant Homeostasis | Notable formation of lamellar body-like and autophagosome-like structures in bronchial epithelial cells. | researchgate.net |
Synthesis, Derivatization, and Novel Material Integration
Design and Synthesis of Novel Benzyldimethyldecylammonium Chloride Analogues
The design and synthesis of new analogues of this compound focus on manipulating its molecular structure to optimize its physicochemical and biological properties. Key strategies involve altering the length of the alkyl chain and the substituents on the quaternary nitrogen, as well as introducing novel heterocyclic moieties.
The biological activity of quaternary ammonium (B1175870) compounds is significantly influenced by the length of their n-alkyl chains. Research has systematically explored the synthesis of benzyldimethylalkylammonium halides with alkyl chains varying from C8 to C18. These syntheses are typically achieved through the quaternization of n-alkyldimethylamine with a benzyl (B1604629) halide. The reaction conditions are optimized to ensure high yields of the desired products. Studies have shown that the antimicrobial potency of these compounds is dependent on the alkyl chain length, with a general trend of increasing activity up to an optimal chain length, after which the activity may decrease. This "cutoff effect" is attributed to reduced bioavailability due to decreased water solubility with excessively long alkyl chains.
For instance, a series of n-alkyldimethylbenzylammonium halides (chlorides, bromides, and iodides) were synthesized and their minimum inhibitory concentrations (MIC) were evaluated against various microorganisms. The results indicated that compounds with a C14 alkyl chain exhibited potent antibacterial activity, in some cases exceeding that of commercial benzalkonium chloride.
In a different approach, novel cleavable benzalkonium chloride (BAC) analogues, termed carbonate cleavable surfactants (CBACs), have been synthesized. These compounds incorporate a carbonate linkage between the alkyl chain and the polar head group, rendering them more biodegradable. The synthesis involves the reaction of fatty alcohols (with chain lengths from C8 to C16) with N,N-dimethyl-2-aminoethanol, followed by quaternization with benzyl chloride. These CBACs, particularly those with C8, C10, and C12 alkyl chains, have demonstrated strong antimicrobial activities comparable to traditional BACs. semanticscholar.org
| Compound | Alkyl Chain Length | Modification | Key Research Finding |
|---|---|---|---|
| n-Alkyldimethylbenzylammonium halides | C8-C18 | Varied n-alkyl chain | Optimal antibacterial activity observed at C14 chain length. researchgate.netjcu.cz |
| Carbonate Cleavable BAC (CBAC) | C8-C16 | Incorporation of a cleavable carbonate linkage | CBAC10 and CBAC12 showed strong antimicrobial activity comparable to non-cleavable BAC. semanticscholar.org |
To address the challenge of microbial resistance, novel analogues of benzalkonium chlorides have been synthesized by replacing the phenyl ring with a pyridine ring. This modification introduces nitrogen atoms into the aromatic system, potentially altering the compound's electronic properties and interaction with microbial cells. A series of N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides with varying alkyl chain lengths were synthesized. mdpi.comresearchgate.net The synthesis was carried out by reacting N,N-dimethyl-N-alkylamines with 4-(chloromethyl)pyridine. mdpi.com
The antimicrobial properties of these pyridyl analogues were evaluated by determining their minimal inhibitory concentration (MIC) against a range of fungi and bacteria. The results showed that the MIC values for bacteria were generally lower than for fungi and decreased with increasing length of the alkyl hydrocarbon chain. mdpi.com For example, against Pseudomonas aeruginosa, the C16 pyridyl analogue demonstrated better antimicrobial activity than its benzalkonium chloride counterpart. mdpi.com
Another synthetic approach involves the quaternization of different heterocyclic compounds, such as quinuclidin-3-ol and pyridine-4-aldoxime, with various alkyl bromides. srce.hr This method yields novel quaternary ammonium salts with distinct heterocyclic head groups. The quaternization reactions are typically performed in an aprotic solvent, and the resulting salts are obtained in good yields. srce.hr These compounds, featuring a positively charged nitrogen within a heterocyclic ring and a long hydrocarbon tail, are designed to interact with and disrupt bacterial membranes. srce.hr
| Heterocyclic Moiety | Alkyl Chain Lengths | Synthetic Precursors | Noted Property Enhancement |
|---|---|---|---|
| Pyridine | C12-C18 | N,N-dimethyl-N-alkylamines and 4-(chloromethyl)pyridine | Improved activity against certain bacteria like P. aeruginosa for the C16 analogue. mdpi.com |
| Quinuclidine | C3, C4, C6, C8 | Quinuclidin-3-ol and alkyl bromides | Synthesized as potential antimicrobial agents with good yields. srce.hr |
| Pyridine-4-aldoxime | C3, C4, C6, C8 | Pyridine-4-aldoxime and alkyl bromides | Synthesized to explore novel antimicrobial structures. srce.hr |
Functionalization and Derivatization for Specific Applications
The functionalization of this compound and its analogues allows for the tailoring of their properties for specific applications. Derivatization techniques can be employed to introduce reactive groups or moieties that can then be used to covalently link the quaternary ammonium compound to other molecules or surfaces, thereby imparting antimicrobial properties to them.
One general and widely applicable derivatization method for compounds containing amine functionalities is benzoyl chloride derivatization. This process involves the reaction of primary and secondary amines with benzoyl chloride to form benzoyl derivatives. nih.gov While not directly applied to the quaternary nitrogen, if the parent amine used for the synthesis of the quaternary ammonium salt contains other functional groups (e.g., a hydroxyl or a secondary amine group on the alkyl chain or benzyl group), these could be derivatized. For example, a hydroxyl-containing analogue could be esterified, or an amine-containing analogue could be amidated to attach other functional molecules, such as targeting ligands or polymerization initiators.
This strategy of functionalization is crucial for the development of bioactive materials where the permanent immobilization of the antimicrobial agent is desired to prevent leaching and prolong the material's efficacy.
Integration into Polymeric and Composite Materials for Bioactive Applications
The incorporation of this compound and its analogues into polymeric and composite materials is a promising strategy for creating surfaces and devices with inherent antimicrobial activity.
Denture stomatitis, often caused by the adhesion of Candida albicans to denture base resins (DBRs), is a common issue for denture wearers. To address this, antimicrobial agents can be incorporated into the DBR material. A study investigated the effects of doping a heat-polymerized acrylic DBR with benzyldimethyldodecyl ammonium chloride (C12BDMA-Cl), a close analogue of this compound. mdpi.comresearchgate.net The C12BDMA-Cl was incorporated at 3 and 5 wt.%. mdpi.comresearchgate.net
The mechanical and antifungal properties of the modified DBRs were evaluated. The results showed that the DBR containing 3 wt.% of C12BDMA-Cl exhibited significant antifungal activity against C. albicans biofilms without compromising the mechanical performance of the resin. mdpi.comresearchgate.net Specifically, the flexural strength of the 3 wt.% modified resin remained above the minimum accepted value according to ISO standards. mdpi.com Scanning electron microscopy images confirmed fewer yeast colonies on the surface of the C12BDMA-Cl-containing DBRs. mdpi.comresearchgate.net
| C12BDMA-Cl Concentration (wt.%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Antifungal Activity (C. albicans) |
|---|---|---|---|
| 0 (Control) | 74.51 ± 2.21 | 1.98 ± 0.12 | Baseline |
| 3 | 68.78 ± 3.80 | 1.89 ± 0.08 | Significant reduction in biofilm |
| 5 | 28.39 ± 7.63 | 1.58 ± 0.34 | Significant reduction in biofilm |
Data adapted from a study on benzyldimethyldodecyl ammonium chloride. mdpi.com
Quaternary ammonium compounds are being explored for their utility in novel drug delivery systems, particularly as stabilizing agents in nanoformulations such as nanoemulsions and liposomes. Their cationic nature can contribute to the stability of these systems through electrostatic repulsion, preventing aggregation of the nanoparticles.
In the context of nanoemulsions, which are used to enhance the bioavailability of poorly soluble drugs, cationic surfactants can be incorporated into the formulation. nih.govnih.gov For instance, a cationic quaternary ammonium derivative, 1,4-diazabicyclo[2.2.2]octane (DABCO), has been used in the development of oil-in-water nanoemulsions for ocular drug delivery. nih.gov The positive charge on the surface of the nanoemulsion droplets can improve interaction with negatively charged biological membranes, potentially enhancing drug permeation. nih.gov
Furthermore, quaternary ammonium surfactants can be coupled to the surface of liposomes to improve their antibacterial efficacy and biocompatibility. researchgate.net By functionalizing the surface of PEG-liposomes with quaternary ammonium compounds, novel bacteria disruptors can be created. researchgate.net This surface modification not only provides antimicrobial activity but can also stabilize the liposomal formulation. The selection of an appropriate stabilizer is crucial, as it can influence the physical stability and the in vivo performance of the drug delivery system. researchgate.netmdpi.com
Application as Reagents in Chemical Synthesis
This compound, a quaternary ammonium salt, serves as a versatile reagent in various chemical syntheses, primarily functioning as a phase-transfer catalyst (PTC). Its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head and a lipophilic benzyl and decyl tail, enables it to transport reactants across the interface of immiscible solvent systems, such as aqueous and organic phases. This catalytic action facilitates reactions that would otherwise be slow or require harsh conditions, leading to increased reaction rates, improved yields, and milder reaction conditions.
The utility of this compound as a reagent is most prominent in reactions involving an anionic nucleophile, which is often soluble in an aqueous phase but needs to react with an organic substrate dissolved in an organic solvent. The quaternary ammonium cation forms an ion pair with the anion, which is sufficiently lipophilic to be transported into the organic phase for the reaction to proceed.
Detailed research findings have demonstrated the application of this compound and structurally similar quaternary ammonium salts in a range of synthetic transformations, including:
Nucleophilic Substitution Reactions: A significant application is in Williamson ether synthesis for the preparation of ethers from alcohols and alkyl halides. The catalyst facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase to react with the alkyl halide. Similarly, it is employed in the synthesis of esters, nitriles, and other compounds via nucleophilic substitution pathways.
Generation and Reaction of Carbenes: In the presence of a strong base like concentrated sodium hydroxide, this compound can act as a phase-transfer catalyst for the generation of dihalocarbenes from haloforms. For instance, dichlorocarbene (:CCl₂) can be generated from chloroform and subsequently used in cyclopropanation reactions with alkenes.
Alkylation Reactions: It is effective in promoting the C-alkylation of compounds with active methylene groups, such as β-diketones and β-ketoesters. The catalyst transports the enolate anion formed in the aqueous basic phase to the organic phase to react with an alkyl halide.
While specific research data detailing the use of this compound is not extensively available in publicly accessible literature, its performance is expected to be comparable to other well-studied quaternary ammonium phase-transfer catalysts. The table below illustrates the typical types of reactions where this compound would be an effective reagent, based on the established principles of phase-transfer catalysis.
| Reaction Type | Reactant 1 (Aqueous Phase) | Reactant 2 (Organic Phase) | Typical Product | Catalyst Role |
| Williamson Ether Synthesis | Sodium Phenoxide | Benzyl Bromide | Benzyl Phenyl Ether | Transfers phenoxide anion to the organic phase. |
| Dichlorocyclopropanation | Sodium Hydroxide / Chloroform | Styrene | 1,1-dichloro-2-phenylcyclopropane | Facilitates the formation and reaction of dichlorocarbene. |
| C-Alkylation | Diethyl Malonate / Sodium Hydroxide | n-Butyl Bromide | Diethyl n-butylmalonate | Transports the malonate enolate to the organic phase. |
| Cyanation | Sodium Cyanide | 1-Bromooctane | 1-Cyanooctane | Shuttles the cyanide anion into the organic phase. |
Table 1. Illustrative Applications of this compound as a Phase-Transfer Catalyst
Future Research Trajectories and Translational Implications
Advanced Biocidal Efficacy and Resistance Management Strategies
While benzyldimethyldecylammonium chloride is a potent biocide, the rise of microbial resistance is a growing concern. nih.govnih.gov Future research must focus on understanding and overcoming resistance mechanisms to ensure its long-term effectiveness. Gram-negative bacteria, with their complex outer membrane, generally show less susceptibility to QACs than Gram-positive bacteria. nih.gov Mechanisms of resistance include changes in the cell membrane, the action of efflux pumps that expel the biocide from the cell, and the formation of protective biofilms. nih.govnih.govresearchgate.net
A key research trajectory involves the development of strategies to counteract these resistance mechanisms. One promising approach is the alternating use of QAC-based disinfectants with other biocides like phenolics or chlorine, which has been suggested to prevent the buildup of resistant bacterial strains. virox.com Further studies should explore synergistic combinations of this compound with other antimicrobial agents or non-biocidal compounds that can disrupt resistance mechanisms, for instance, by inhibiting efflux pumps or disrupting biofilm integrity. Investigating novel delivery systems, such as functionalized microparticles that can target and deliver the biocide directly to biofilms, also presents a promising avenue for enhancing efficacy. researchgate.net
Table 1: Key Bacterial Resistance Mechanisms to Quaternary Ammonium (B1175870) Compounds
| Mechanism | Description | Relevant Bacterial Groups |
| Efflux Pumps | Actively transport QACs out of the bacterial cell, preventing them from reaching their target at the cytoplasmic membrane. researchgate.net | Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. nih.govvirox.com |
| Outer Membrane Modification | Changes in the lipopolysaccharide (LPS) layer of Gram-negative bacteria can reduce the permeability of the outer membrane to QACs. researchgate.net | Gram-negative bacteria. nih.gov |
| Biofilm Formation | Bacteria encased in a self-produced matrix of extracellular polymeric substances exhibit reduced susceptibility due to limited biocide diffusion and altered cellular physiology. nih.govnih.gov | Various Gram-positive and Gram-negative bacteria. nih.gov |
| Intrinsic Resistance | Some bacteria, like mycobacteria and spore-forming organisms, possess naturally complex and less permeable cell walls that confer inherent resistance. nih.gov | Mycobacteria, spore-forming bacteria. |
Comprehensive Environmental Monitoring and Remediation Technologies
The increased use of this compound has led to its detection in various environmental compartments, including surface water, wastewater, and sludge. nih.govtudelft.nlnih.gov Concentrations in surface and treated wastewater can range from less than 1 µg/L to around 100 µg/L, with significantly higher levels in untreated wastewater. nih.govtudelft.nl Due to their positive charge, these compounds tend to adsorb strongly to negatively charged particles like sludge, soil, and sediment, which can limit their degradation but also reduce their bioavailability. nih.govacs.org
Future research should prioritize the development of more sensitive and widespread environmental monitoring programs to track the fate and concentrations of this compound. This includes assessing its presence in biosolids applied to land and potential uptake by crops. nih.gov Furthermore, there is a critical need for advanced remediation technologies tailored for QACs. While general techniques like bioremediation and activated carbon adsorption are available, research should focus on optimizing these for QAC removal. epa.gov This could involve identifying and cultivating microbial consortia capable of efficiently degrading these compounds or developing novel adsorbent materials with higher specificity and capacity. nih.govepa.gov Advanced oxidation processes, which use highly reactive species to break down persistent organic pollutants, also warrant further investigation for their potential to remediate QAC-contaminated water. nih.gov
Development of Next-Generation Analytical Tools and Reference Standards
Accurate assessment of exposure and environmental contamination relies on robust analytical methods. Current methods, often based on liquid chromatography coupled with mass spectrometry (LC-MS), are effective for quantifying individual QACs in complex matrices. acs.org However, the vast structural diversity of QACs presents a challenge for comprehensive analysis. acs.org
The future in this area lies in developing next-generation analytical tools that are faster, more cost-effective, and portable, enabling real-time or on-site monitoring. This could include the development of specific biosensors or immunoassays for rapid screening. Additionally, creating a more comprehensive library of high-purity, certified reference standards is crucial for accurate quantification and method validation. lgcstandards.comhpc-standards.comeurl-pesticides.eu The availability of isotopically labeled internal standards, for example, is essential for minimizing matrix effects and improving the accuracy of LC-MS analyses. eurl-pesticides.eu International standardization of analytical protocols would also enhance data comparability across different studies and monitoring programs. antpedia.com
In-depth Human Health and Ecotoxicological Risk Refinement
Current assessments indicate that this compound and related QACs have low systemic toxicity due to poor absorption through oral and dermal routes. nih.gov The primary human health concern at high concentrations is local irritation to the skin and respiratory tract. tudelft.nlnih.gov However, knowledge gaps remain, particularly concerning chronic low-level exposure and the effects of complex mixtures of QACs found in consumer products and the environment. acs.orgelsevierpure.com Studies have reported QACs in human blood, suggesting potential for bioaccumulation. tudelft.nlmdpi.com
Future research must refine human health risk assessments by investigating the long-term consequences of exposure, including potential impacts on the microbiome, metabolic function, and reproductive health. elsevierpure.commdpi.com Ecotoxicological studies have shown that QACs can be toxic to aquatic organisms, with toxicity varying by species and the specific chemical structure of the QAC. hpc-standards.commdpi.comnih.gov Further research is needed to understand the chronic effects on diverse aquatic and terrestrial ecosystems and to develop more sophisticated ecological risk models. These models should account for the strong sorption behavior of QACs, which significantly influences their environmental bioavailability and toxicity. nih.gov
Table 2: Summary of Ecotoxicity Data for Related QACs
| Organism Group | Type of Toxicity | Endpoint | Concentration Range | Reference |
| Freshwater Algae | Acute/Chronic | EC50/NOEC | Low µg/L to mg/L | nih.gov |
| Freshwater Invertebrates | Acute/Chronic | LC50/NOEC | Low µg/L to mg/L | nih.gov |
| Fish | Acute/Chronic | LC50/NOEC | Mid µg/L to mg/L | nih.gov |
| Aquatic Plants | Acute/Chronic | EC50/NOEC | mg/L range | nih.gov |
| EC50: Half maximal effective concentration; NOEC: No-observed-effect concentration; LC50: Half maximal lethal concentration. Data is generalized from assessments of ADBAC and DDAC compounds. |
Advancements in Computational Toxicology and Predictive Modeling
Computational toxicology and predictive modeling offer powerful tools for efficiently assessing the potential risks of the many structurally diverse QACs. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicity and environmental fate of these compounds based on their molecular structure, reducing the need for extensive animal testing. researchgate.net
Future advancements should focus on developing more refined and validated computational models. This includes creating sophisticated models that can predict not only general toxicity but also specific toxicological endpoints, such as skin irritation, aquatic toxicity, or the potential for antimicrobial resistance development. tudelft.nl Integrating these predictive models with pharmacokinetic and environmental fate models will allow for more comprehensive "in silico" risk assessments. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard is an example of an integrated platform that can be expanded to better cover the vast chemical space of QACs. acs.org These predictive tools will be invaluable for prioritizing existing QACs for further testing and for designing new, safer alternatives.
Sustainable Synthesis Approaches and Green Chemistry Applications
The synthesis of this compound typically involves the reaction of tertiary amines with benzyl (B1604629) chloride. google.com While effective, there is growing interest in developing more sustainable and environmentally friendly production methods in line with the principles of green chemistry. rsc.orgyoutube.com
A key future research trajectory is the design of QACs that are inherently biodegradable. rsc.org This can be achieved by incorporating labile functional groups, such as ester bonds, into the molecular structure, which can be broken down by common environmental microbes or chemical processes like hydrolysis. rsc.org Research into synthesizing QACs from renewable feedstocks instead of petroleum-based sources is another important avenue. youtube.com Furthermore, optimizing synthetic processes to reduce energy consumption, minimize waste, and utilize greener solvents or even solvent-free conditions will contribute to a more sustainable life cycle for this important class of compounds. youtube.com The development of such "green" QACs could maintain high biocidal efficacy while significantly reducing environmental persistence and toxicity. rsc.org
Q & A
Basic Research Questions
Q. How can BDMDAC be reliably identified and quantified in complex matrices (e.g., food, biological samples)?
- Methodological Answer : Use chromatographic techniques such as HPLC or GC coupled with mass spectrometry. BDMDAC's linear molecular formula (C19H34ClN) and UV absorbance properties allow separation via reverse-phase columns (C18) with mobile phases like acetonitrile/water. For quantification, calibrate against certified reference standards (≥98% purity) and validate recovery rates in spiked matrices .
- Key Data : Retention time ranges (e.g., 8–12 min in HPLC), LOD/LOQ thresholds (e.g., 0.1–1.0 µg/mL), and interference checks for co-eluting analytes like other quaternary ammonium compounds (QACs) .
Q. What are the critical factors affecting BDMDAC's stability during experimental storage?
- Methodological Answer : BDMDAC degrades under light, heat (>60°C), and acidic/alkaline conditions. Store at 2–8°C in airtight, amber vials to prevent hydrolysis and photodegradation. Monitor water content (≤5% w/w) to avoid micelle disruption .
- Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) and track impurity profiles (e.g., benzyl chloride derivatives) via NMR or HPLC .
Advanced Research Questions
Q. How does BDMDAC's surfactant activity influence its antimicrobial efficacy against biofilms?
- Methodological Answer : BDMDAC disrupts biofilms via cationic charge interaction with anionic phospholipids in bacterial membranes. Design experiments to measure minimum biofilm eradication concentration (MBEC) using microtiter plate assays. Correlate results with zeta potential measurements of BDMDAC micelles (critical micelle concentration: ~0.1–1 mM) .
- Data Contradictions : Some studies report reduced efficacy in high-organic-content environments (e.g., milk), necessitating matrix-specific optimization of dosing .
Q. What mechanistic pathways explain BDMDAC's toxicity to aquatic organisms?
- Methodological Answer : Assess acute/chronic toxicity using OECD Test Guidelines (e.g., Daphnia magna immobilization). BDMDAC's WGK 2 classification indicates moderate aquatic toxicity, driven by membrane lysis and oxidative stress. Pair toxicity assays with ion mobility spectroscopy to track bioaccumulation .
- Advanced Analysis : Use transcriptomics to identify stress-response genes (e.g., glutathione peroxidase) in exposed organisms .
Q. How can BDMDAC synthesis be optimized to minimize hazardous byproducts?
- Methodological Answer : The standard synthesis involves quaternizing decyldimethylamine with benzyl chloride. Optimize reaction temperature (40–60°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometry to reduce impurities like unreacted benzyl chloride (≤2% w/w). Monitor via <sup>1</sup>H NMR for residual amine peaks .
- Scale-Up Challenges : Industrial-scale reactions may require purification via recrystallization (ethanol/acetone) or ion-exchange chromatography .
Methodological Tables
Contradictions & Resolutions
- Purity Discrepancies : Sigma-Aldrich reports ≥98% purity , while some suppliers cite ≥97% . Resolve by cross-validating with ion chromatography for chloride content.
- Efficacy in Organic Matrices : BDMDAC’s antimicrobial activity diminishes in milk due to lipid binding ; pre-treat samples with solvent extraction (e.g., hexane) to isolate BDMDAC .
Key Omissions from Evidence
- No studies address BDMDAC’s enantiomeric properties or chiral separation methods.
- Limited data on long-term ecotoxicological impacts (e.g., endocrine disruption).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
